

Crystal Structure of Lutetium Oxalate Hexahydrate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lutetium(3+);oxalate;hexahydrate*

Cat. No.: *B12435364*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of lutetium oxalate hexahydrate ($\text{Lu}_2(\text{C}_2\text{O}_4)_3 \cdot 6\text{H}_2\text{O}$). The information presented herein is compiled from crystallographic databases and peer-reviewed scientific literature, offering a comprehensive resource for researchers in materials science, chemistry, and pharmacology. Lutetium-containing compounds are of growing interest in various applications, including medical imaging and catalysis, making a thorough understanding of their fundamental structures crucial.

Crystallographic Data

The crystal structure of lutetium oxalate hexahydrate has been determined by single-crystal X-ray diffraction. The compound crystallizes in the triclinic crystal system with the space group $P\bar{1}$.^[1] This centrosymmetric space group is characterized by the presence of an inversion center. Detailed crystallographic data are summarized in Table 1.

Table 1: Crystallographic Data for Lutetium Oxalate Hexahydrate

Parameter	Value
Chemical Formula	$\text{Lu}_2(\text{C}_2\text{O}_4)_3 \cdot 6\text{H}_2\text{O}$
Formula Weight	721.99 g/mol
Crystal System	Triclinic
Space Group	P-1
a (Å)	6.634(2)
b (Å)	8.985(3)
c (Å)	9.712(3)
α (°)	113.13(3)
β (°)	91.54(3)
γ (°)	107.08(3)
Volume (Å ³)	492.2(3)
Z	1
Calculated Density (g/cm ³)	2.433
CCDC Deposition Number	2389409

Data obtained from the Cambridge Crystallographic Data Centre (CCDC) under deposition number 2389409.

Experimental Protocols

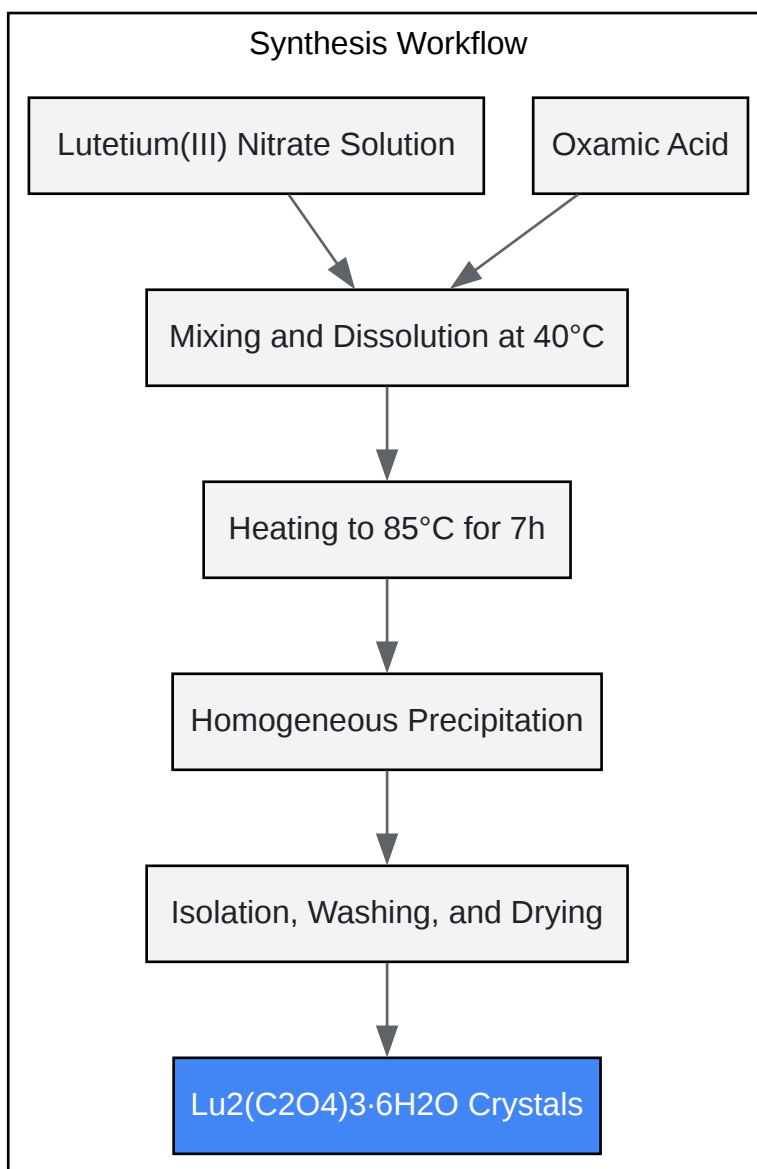
Synthesis of Single Crystals

Single crystals of lutetium oxalate hexahydrate suitable for X-ray diffraction can be synthesized via a homogeneous precipitation method.[2] This technique allows for the slow generation of oxalate ions, promoting the growth of large, high-quality crystals.

Protocol:

- A solution of lutetium(III) nitrate (e.g., 0.5 M in 0.01 M nitric acid) is prepared.

- Oxamic acid is added to the lutetium nitrate solution (e.g., in a 1.55:1 molar ratio of oxamic acid to lutetium).
- The mixture is gently heated to approximately 40 °C to facilitate the dissolution of oxamic acid.
- Once a clear solution is obtained, the temperature is raised to 85 °C and maintained for several hours (e.g., 7 hours).
- During this time, the oxamic acid slowly hydrolyzes, releasing oxalate ions and leading to the gradual precipitation of lutetium oxalate hexahydrate crystals.
- The resulting crystals are then isolated, washed with deionized water, and dried.



[Click to download full resolution via product page](#)

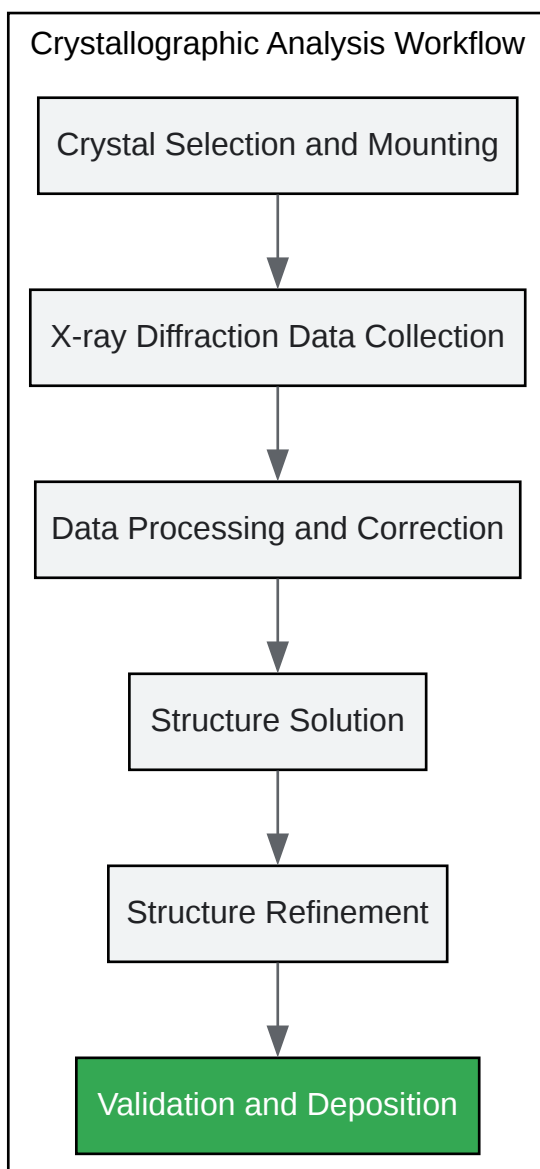
Synthesis of Lutetium Oxalate Hexahydrate Crystals.

Single-Crystal X-ray Diffraction

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.

Protocol:

- A suitable single crystal of lutetium oxalate hexahydrate is selected and mounted on the goniometer head of the diffractometer.
- The crystal is cooled to a low temperature (e.g., 150 K) using a cryostream to minimize thermal vibrations and improve data quality.
- X-ray diffraction data are collected using a suitable radiation source (e.g., Mo K α or Cu K α).
- The collected diffraction data are processed, including integration of reflection intensities and application of absorption corrections.
- The crystal structure is solved using direct methods or Patterson synthesis and refined by full-matrix least-squares on F^2 .
- The final structural model is validated and deposited in a crystallographic database.



[Click to download full resolution via product page](#)

Single-Crystal X-ray Diffraction Workflow.

Thermal Analysis

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are employed to study the thermal decomposition of lutetium oxalate hexahydrate.

Protocol:

- A small amount of the sample (typically 5-10 mg) is placed in an alumina or platinum crucible.
- The analysis is performed under a controlled atmosphere, such as nitrogen or air, with a constant flow rate (e.g., 20-50 mL/min).
- The sample is heated from ambient temperature to a final temperature (e.g., 1000 °C) at a constant heating rate (e.g., 10 °C/min).
- The mass loss (TGA) and heat flow (DSC) are recorded as a function of temperature.

The thermal decomposition of lanthanide oxalates typically occurs in multiple steps, starting with dehydration, followed by the decomposition of the oxalate to an intermediate carbonate, and finally the formation of the lanthanide oxide at higher temperatures.

Table 2: Thermal Decomposition Data for Lutetium Oxalate Hexahydrate (Typical)

Decomposition Step	Temperature Range (°C)	Mass Loss (%)	Product
Dehydration (Loss of 6 H ₂ O)	~100 - 250	~14.9	Lu ₂ (C ₂ O ₄) ₃
Decomposition of Oxalate to Oxycarbonate	~300 - 450	~23.3	Lu ₂ O(CO ₃) ₂
Decomposition of Oxycarbonate to Oxide	~450 - 700	~6.1	Lu ₂ O ₃

Note: The exact temperatures and mass losses can vary depending on the experimental conditions such as heating rate and atmosphere.

Spectroscopic Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the bonding and structure of lutetium oxalate hexahydrate.

Protocol:

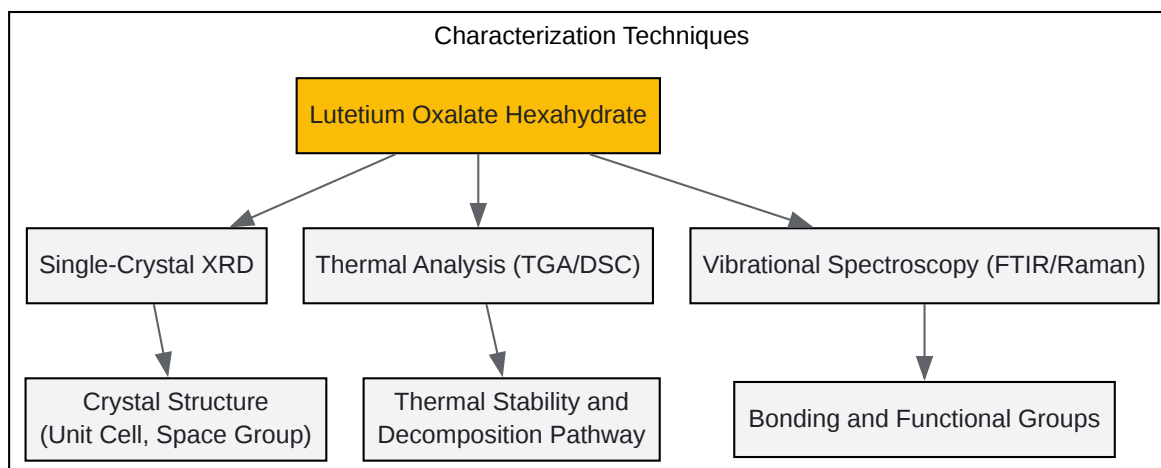
- **FTIR Spectroscopy:** The sample is typically prepared as a KBr pellet or analyzed using an attenuated total reflectance (ATR) accessory. The spectrum is recorded in the mid-infrared range (e.g., 4000-400 cm^{-1}).
- **Raman Spectroscopy:** A small amount of the crystalline sample is placed under a microscope objective and irradiated with a laser of a specific wavelength (e.g., 532 nm or 785 nm). The scattered light is collected and analyzed.

The vibrational spectra are characterized by bands corresponding to the vibrations of the oxalate anion, water molecules, and the lutetium-oxygen bonds.

Table 3: Key Vibrational Bands for Lutetium Oxalate Hexahydrate (Typical Wavenumbers in cm^{-1})

Vibrational Mode	FTIR	Raman
O-H stretching (water)	~3600 - 3000	~3600 - 3000
C=O asymmetric stretching (oxalate)	~1630	Not prominent
C=O symmetric stretching (oxalate)	~1360, ~1315	~1470
C-C stretching (oxalate)	~900	~900
O-C=O bending and Lu-O stretching	Below 800	Below 800

Note: The exact peak positions can be influenced by the crystalline environment and hydrogen bonding.



[Click to download full resolution via product page](#)

Logical Relationship of Characterization Methods.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. Lanthanide Oxalates: From Single Crystals to 2D Functional Honeycomb Nanosheets - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Crystal Structure of Lutetium Oxalate Hexahydrate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12435364#crystal-structure-of-lutetium-oxalate-hexahydrate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com